molecular formula C3HBrClNO2S2 B15322458 5-Bromo-1,3-thiazole-2-sulfonyl chloride

5-Bromo-1,3-thiazole-2-sulfonyl chloride

Cat. No.: B15322458
M. Wt: 262.5 g/mol
InChI Key: AJMCMBOTGWQZEN-UHFFFAOYSA-N
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Description

5-Bromo-1,3-thiazole-2-sulfonyl chloride is a chemical compound with the molecular formula C3HBrClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-thiazole-2-sulfonyl chloride typically involves the bromination of thiazole followed by sulfonylation. One common method includes treating 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of 5-bromothiazole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-thiazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

5-Bromo-1,3-thiazole-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-thiazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-thiazole-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C3HBrClNO2S2

Molecular Weight

262.5 g/mol

IUPAC Name

5-bromo-1,3-thiazole-2-sulfonyl chloride

InChI

InChI=1S/C3HBrClNO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H

InChI Key

AJMCMBOTGWQZEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)S(=O)(=O)Cl)Br

Origin of Product

United States

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